1-(1-Phenylethenyl)naphthalen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62594-99-4 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-(1-phenylethenyl)naphthalen-2-ol |
InChI |
InChI=1S/C18H14O/c1-13(14-7-3-2-4-8-14)18-16-10-6-5-9-15(16)11-12-17(18)19/h2-12,19H,1H2 |
InChI Key |
GRVQEPBNDRZVFL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 1 Phenylethenyl Naphthalen 2 Ol and Its Structural Analogues
Strategies for the Construction of the 1-Phenylethenyl Naphthalene (B1677914) Scaffold
The core structure, featuring a phenylethenyl group at the C1 position of a naphthalen-2-ol, can be assembled primarily through olefination reactions or condensation pathways.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its high stereoselectivity and the straightforward purification of its products. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with a strong preference for the E-isomer. wikipedia.orgorganic-chemistry.org The HWE reaction and its variants are widely used in the synthesis of styryl and bis-styryl derivatives. mdpi.comunlv.edu
For the synthesis of 1-(1-phenylethenyl)naphthalen-2-ol, two primary HWE strategies can be envisioned:
Route A: The reaction of a phosphonate ylide derived from a 1-(phosphonomethyl)naphthalen-2-ol derivative with acetophenone (B1666503).
Route B: The reaction of a benzylphosphonate derivative with a 1-acetylnaphthalen-2-ol derivative.
The general mechanism begins with the deprotonation of the phosphonate ester by a base (e.g., NaH, n-BuLi) to form a nucleophilic phosphonate carbanion. organic-chemistry.org This carbanion then attacks the carbonyl carbon of the ketone (e.g., acetophenone), leading to an oxaphosphetane intermediate. Subsequent elimination of this intermediate yields the desired alkene and a water-soluble phosphate (B84403) byproduct, which simplifies workup. organic-chemistry.orgresearchgate.net The use of phosphonates with electron-withdrawing groups can accelerate the elimination step. nrochemistry.com
Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction
| Feature | Description | Reference(s) |
| Reactants | Stabilized phosphonate carbanion and an aldehyde or ketone. | wikipedia.org |
| Product | Predominantly E-alkenes. | wikipedia.orgrsc.org |
| Key Advantage | Water-soluble phosphate byproduct allows for easy purification. | organic-chemistry.org |
| Stereoselectivity | Generally high E-selectivity, though can be influenced by reaction conditions and substrate structure. | wikipedia.orgresearchgate.net |
Condensation and Dehydration Pathways involving Naphthols and Ketones/Aldehydes
Acid-catalyzed condensation reactions provide a direct route to vinyl-substituted naphthols. This approach typically involves the reaction of a naphthol with a suitable ketone or aldehyde, followed by dehydration to generate the carbon-carbon double bond. To synthesize this compound, 2-naphthol (B1666908) would be reacted with acetophenone in the presence of an acid catalyst.
The mechanism is thought to proceed via the formation of a highly reactive ortho-quinone methide intermediate. researchgate.net The acid catalyst protonates the carbonyl oxygen of acetophenone, activating it for nucleophilic attack by the electron-rich naphthalene ring of 2-naphthol at the C1 position. The resulting tertiary alcohol intermediate then undergoes acid-catalyzed dehydration to yield the final this compound product. Similar condensations have been reported, such as the reaction of 2-naphthol with acetone, which yields 1-(prop-1-en-2-yl)naphthalen-2-ol. gla.ac.uk
Selective Functionalization and Derivatization of the Naphthol Moiety
Once the core scaffold is assembled, the naphthol hydroxyl group serves as a handle for further functionalization, enabling the synthesis of a diverse library of derivatives.
The phenolic hydroxyl group of naphthols can be readily converted into ether or ester functionalities through O-alkylation and O-acylation, respectively.
O-Alkylation: This transformation is typically achieved by treating the naphthol with an alkyl halide in the presence of a base. The choice of solvent is critical, as it can influence the regioselectivity between O-alkylation and competing C-alkylation. pharmaxchange.info Aprotic polar solvents like DMF favor the formation of the O-alkylated product by leaving the phenolate (B1203915) oxygen available as a nucleophile. In contrast, protic solvents can solvate the oxygen atom via hydrogen bonding, promoting C-alkylation. pharmaxchange.info
O-Acylation: The esterification of the naphthol can be accomplished using various acylating agents. A common method involves reacting the naphthol with an acyl halide or anhydride, such as acetic anhydride, in the presence of a catalyst. researchgate.net Studies have shown that catalysts like zinc chloride supported on alumina (B75360) can efficiently promote the acylation of 2-naphthol. rsc.orgrsc.org
Table 2: Conditions for Selective Alkylation of 2-Naphthol
| Reaction | Reagents and Conditions | Predominant Product | Reference |
| O-Alkylation | Benzyl bromide, Base, DMF (aprotic solvent) | 2-(Benzyloxy)naphthalene | pharmaxchange.info |
| C-Alkylation | Benzyl bromide, Base, TFE (protic solvent) | 1-Benzylnaphthalen-2-ol | pharmaxchange.info |
Electrophilic Dearomatization Approaches for Naphthol Derivatives
Dearomatization reactions transform flat, aromatic systems into three-dimensional cyclic structures, providing access to complex molecular architectures found in many natural products. nih.gov Naphthol derivatives are excellent substrates for such transformations.
Several methods for the electrophilic dearomatization of 2-naphthols have been developed:
Oxidative Dearomatization: Oxidation of 2-naphthol with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of an alcohol can yield 1,1-dialkoxy-naphthalen-2(1H)-ones.
Electrochemical Dearomatization: Metal-free electrochemical oxidation offers a green and cost-effective approach. nih.govrsc.org This method can achieve oxidative C-O homocoupling of 2-naphthols followed by alkoxylation to afford naphthalenone derivatives under mild conditions. nih.gov
Catalytic Asymmetric Dearomatization: Chiral catalysts can be used to achieve enantioselective dearomatization. For example, scandium(III)/pybox complexes can catalyze the asymmetric aminative dearomatization of 1-substituted 2-naphthols. nih.gov Similarly, ruthenium catalysts can effect a vinylative dearomatization of 1-aryl-2-naphthols with internal alkynes to produce spirocyclic compounds. acs.org
Lewis Acid Promoted Dearomatization: Lewis acids like aluminum chloride can trigger the dearomatization of naphthols, allowing for subsequent functionalization with various nucleophiles. d-nb.info
Directing new substituents to the ortho (C1) position of β-naphthol (2-naphthol) is a synthetically valuable transformation. Several catalytic systems have been developed to achieve this with high regioselectivity, using readily available primary alcohols as alkylating agents.
Ruthenium-Catalyzed Alkylation: Ruthenium pincer complexes have been shown to be effective catalysts for the direct α-alkylation of β-naphthol with primary alcohols, including aromatic and aliphatic variants. nih.gov The reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde intermediate, which then undergoes condensation with the naphthol. nih.govrsc.org The resulting intermediate is then reduced by the ruthenium hydride species formed in the initial step.
Friedel-Crafts Alkylation: A metal-free alternative involves the Friedel-Crafts alkylation of β-naphthol with allylic alcohols, catalyzed by an inexpensive Brønsted acid like p-toluenesulfonic acid. rsc.orgresearchgate.net This method provides selective α-alkylation under mild conditions with high yields. rsc.orgresearchgate.net
Table 3: Catalytic Systems for Ortho-Alkylation of β-Naphthol
| Catalyst System | Alkylating Agent | Mechanistic Pathway | Key Features | Reference(s) |
| Ruthenium Pincer Complex | Primary Alcohols | Borrowing Hydrogen | High selectivity, broad substrate scope, water is the only byproduct. | nih.govrsc.org |
| p-Toluenesulfonic Acid (p-TsOH) | Allylic Alcohols | Friedel-Crafts Alkylation | Metal-free, mild conditions, high yields, inexpensive catalyst. | rsc.orgresearchgate.net |
Iii. Chemical Reactivity and Mechanistic Investigations of 1 1 Phenylethenyl Naphthalen 2 Ol
Reactivity at the Ethenyl Group
The carbon-carbon double bond of the 1-phenylethenyl substituent is a site of high electron density, making it susceptible to attack by both electrophiles and radical species. This reactivity is central to the functionalization of the molecule at this position.
Electrophilic and Radical Addition Reactions
The ethenyl group of 1-(1-phenylethenyl)naphthalen-2-ol undergoes addition reactions characteristic of alkenes, with the regiochemical outcome dictated by the stability of the intermediate species.
Electrophilic Addition: In the presence of protic acids like hydrogen halides (HX), the reaction proceeds via an electrophilic addition mechanism. libretexts.org The initial step involves the attack of the pi electrons of the double bond on the electrophilic hydrogen atom. libretexts.org This results in the formation of a carbocation intermediate at the most substituted carbon atom, where it is stabilized by resonance with both the adjacent phenyl ring and the naphthyl system. The subsequent attack of the halide nucleophile on this carbocation leads to the final product, following Markovnikov's rule. libretexts.org
Radical Addition: Under conditions that generate radicals, such as in the presence of peroxides with HBr, the addition follows a free-radical chain mechanism. pharmaguideline.comdalalinstitute.com This process, often called the Kharasch or peroxide effect, leads to an anti-Markovnikov orientation. pharmaguideline.comwikipedia.org The reaction is initiated by the formation of a bromine radical, which then adds to the less substituted carbon of the ethenyl group to generate a more stable benzylic-type radical on the tertiary carbon. This radical intermediate then abstracts a hydrogen atom from another HBr molecule, propagating the chain and yielding the anti-Markovnikov product. pharmaguideline.comyoutube.com This specific reaction is characteristic of HBr, as the radical pathways for HCl and HI are thermodynamically unfavorable. pharmaguideline.comdalalinstitute.com
| Reaction Type | Reagents | Key Intermediate | Regioselectivity | Governing Principle |
|---|---|---|---|---|
| Electrophilic Addition | HX (e.g., HCl, HBr) | Carbocation | Markovnikov | Formation of the most stable carbocation. libretexts.org |
| Radical Addition | HBr, Peroxides (ROOR) | Carbon Radical | Anti-Markovnikov | Formation of the most stable radical. pharmaguideline.com |
Photoredox-Catalyzed Functionalization of Alkenes
Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of alkenes, including styrenes, which are structural analogs of this compound. sigmaaldrich.comcapes.gov.brnih.gov These reactions operate through single-electron transfer (SET) pathways, generating radical intermediates that can participate in a variety of bond-forming events. sigmaaldrich.comacs.org
The general mechanism involves the excitation of a photocatalyst by visible light. acs.org The excited-state catalyst can then engage in either an oxidative or reductive quenching cycle depending on the other species present. youtube.com For the functionalization of a styrene (B11656) derivative, a common pathway involves the generation of a radical species from a suitable precursor. This radical then adds to the ethenyl double bond to form a stabilized benzylic radical, which can be trapped by another reagent to complete the difunctionalization of the alkene.
Several multi-component reactions leveraging this strategy have been developed for styrenes. For instance, a three-component alkylarylation of styrenes has been reported, using alkyl N-hydroxyphthalimide esters as alkyl radical sources and arenes as the aryl component. rsc.org Similarly, a metal-free, three-component sulfonylative pyridylation of styrenes has been achieved using sodium sulfinates and cyanopyridines. researchgate.net Another protocol describes the hydrosulfamoylation of aryl olefins via a radical-mediated addition. rsc.org These methods highlight the versatility of photoredox catalysis in accessing complex molecular architectures from simple alkene precursors under mild conditions.
| Reaction Name | Alkene Substrate | Reagents | Catalyst Type | Bonds Formed |
|---|---|---|---|---|
| Alkylarylation rsc.org | Styrenes | Alkyl NHP Esters, Arenes, In(OTf)3 | Photoredox | C-C, C-C |
| Sulfonylative Pyridylation researchgate.net | Styrenes | Sodium Sulfinates, Cyanopyridines | Organic Photoredox | C-S, C-C |
| Hydrosulfamoylation rsc.org | Styrenes | N-Fluorosulfonamides, Thiol | Photoredox | C-S, C-H |
Transformations of the Naphthol Core
The naphthol ring is not merely a spectator. Its aromaticity can be disrupted in dearomatization reactions, and it can participate in coupling reactions to build larger, more complex structures. Central to its reactivity is the equilibrium between its enol and keto forms.
Dearomatization Reactions of Naphthol Derivatives
Dearomatization reactions transform flat, aromatic naphthols into three-dimensional naphthalenone structures, which are common motifs in natural products and pharmaceuticals. researchgate.net This transformation is a powerful strategy for increasing molecular complexity.
Various methods have been developed to achieve the dearomatization of naphthols.
Hypervalent Iodine Reagents: A catalyst-free intermolecular dearomatization of β-naphthols has been accomplished using nitrooxylating reagents based on hypervalent iodine, yielding nitrooxylated β-naphthalenones with a quaternary carbon center. wikipedia.org
Electrochemical Methods: Electrochemical oxidation provides an environmentally friendly approach. A metal-free electrochemical method for the oxidative C–O homocoupling of 2-naphthols, followed by alkoxylation, affords naphthalenones under mild conditions. rsc.orgresearchgate.net
Asymmetric Catalysis: Enantioselective dearomatization has been achieved using chiral catalysts. For example, a N,N′-dioxide–scandium(III) complex catalyzes the asymmetric hydroxylative dearomatization of 2-naphthols to produce chiral ortho-quinols. sigmaaldrich.com Similarly, palladium catalysis with a chiral phosphine (B1218219) ligand enables highly enantioselective intermolecular arylative dearomatization of naphthols. researchgate.net
| Dearomatization Method | Reagent/Catalyst | Product Type | Key Feature |
|---|---|---|---|
| Nitrooxylation wikipedia.org | Hypervalent Iodine Reagent | Nitrooxylated Naphthalenone | Catalyst-free |
| Hydroxylative Dearomatization sigmaaldrich.com | N,N′-Dioxide–Scandium(III) Complex | ortho-Quinol | Enantioselective |
| Arylative Dearomatization researchgate.net | Palladium/sSPhos Ligand | Arylated Naphthalenone | Intermolecular, Enantioselective |
| Electrochemical C-O Homocoupling researchgate.net | Electrochemical Cell, Alcohol | Alkoxylated Naphthalenone | Metal-free, Mild Conditions |
Electrochemical Dehydrogenative sp2-Coupling Reactions of Naphthols
Electrochemical methods can also be used to forge new bonds through dehydrogenative coupling, avoiding the need for pre-functionalized starting materials. wikipedia.org These reactions typically involve the anodic oxidation of the naphthol to generate a radical cation, which can then couple with another nucleophilic species.
A notable example is the electrochemical dehydrogenative sp2-coupling of naphthols that leads to novel polycyclic naphthalenone motifs. wikipedia.orgacs.org Mechanistic studies indicate that the solvent, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), plays a crucial role by forming a "solvent cage" that controls the diastereoselective cyclization. acs.org Other dehydrogenative couplings include C-O homocoupling reactions to form biaryl ethers and cross-coupling reactions with other phenols or nucleophiles. pharmaguideline.comrsc.org Heterogeneous catalysts, such as alumina-supported ruthenium hydroxide, have also been employed for aerobic dehydrogenative coupling of naphthols under continuous-flow conditions. nih.gov
Keto-Enol Tautomerism and its Mechanistic Implications
Naphthols, like other phenols and enols, exist in equilibrium with their keto tautomers. libretexts.org For this compound, this equilibrium is between the aromatic naphthol form and a non-aromatic naphthalenone form. Although the aromatic enol form is generally much more stable and therefore predominates, the keto tautomer is a key reactive intermediate in many reactions, particularly dearomatizations. libretexts.org
The position of the keto-enol equilibrium can be influenced by several factors:
Solvent Polarity: Polar solvents can stabilize the more polar keto form through hydrogen bonding. youtube.com
Acidity/Basicity: The tautomerization process can be catalyzed by both acids and bases. The presence of a base facilitates the deprotonation of the hydroxyl group, while an acid can protonate the carbonyl oxygen of the keto form.
Intramolecular Hydrogen Bonding: If a hydrogen bond acceptor is present, it can stabilize the enol form through an intramolecular hydrogen bond. libretexts.org
The mechanistic implication is that reactions occurring at the naphthol core often proceed via the small fraction of the keto tautomer present at equilibrium. For example, in many oxidative dearomatization reactions, it is the enolate (formed by deprotonation of the naphthol) or the keto tautomer itself that undergoes oxidation or reaction with an electrophile, leading to the final naphthalenone product. Understanding this tautomeric relationship is crucial for rationalizing the reactivity and designing synthetic strategies involving the naphthol core. youtube.com
Elucidation of Reaction Mechanisms
Understanding the precise sequence of bond-breaking and bond-forming events is crucial for controlling the outcomes of reactions involving this compound. Mechanistic studies focus on identifying transient species, understanding the role of catalysts, and quantifying the impact of the reaction environment.
The presence of the naphthol moiety in this compound makes it susceptible to oxidation reactions, which often proceed through radical intermediates. Studies on 2-naphthol (B1666908), the parent compound, have shown that oxidizing radicals lead to the formation of transient species. researchgate.net For instance, the reaction of 2-naphthol with hydroxyl radicals (•OH) has been shown to form naphthoxyl radicals. researchgate.net These intermediates are characterized by their transient absorption spectra. researchgate.net
In the context of this compound, a similar radical-mediated pathway can be envisaged. The initial step would involve the abstraction of the hydrogen atom from the phenolic hydroxyl group to form a 1-(1-phenylethenyl)naphthalen-2-oxyl radical. This radical intermediate is stabilized by resonance, with the unpaired electron delocalized over the naphthalene (B1677914) ring system.
Furthermore, the phenylethynyl radical (C₆H₅C≡C•), a structural component of the target molecule, has been studied in bimolecular gas-phase reactions. uhmreactiondynamics.org These studies revealed that the phenylethynyl radical can add to unsaturated hydrocarbons without an entrance barrier, leading to the formation of complex intermediates. uhmreactiondynamics.org This suggests that under certain conditions, fragmentation of the phenylethenyl side chain could lead to radical species that participate in subsequent reactions.
Table 1: Potential Radical Intermediates in the Reactions of this compound and Related Compounds
| Precursor Compound | Radical Intermediate | Method of Generation/Observation | Reference |
| 2-Naphthol | 2-Naphthoxyl radical | Reaction with •OH, O•⁻, N₃• (Pulse radiolysis) | researchgate.net |
| This compound | 1-(1-Phenylethenyl)naphthalen-2-oxyl radical | Proposed based on 2-naphthol studies | researchgate.net |
| (2-Iodoethynyl)benzene | Phenylethynyl radical | Laser photolysis | uhmreactiondynamics.org |
This table is illustrative and includes proposed intermediates based on studies of related structures.
The reaction pathways of this compound can be significantly steered by the choice of catalysts and reaction conditions. This is particularly evident in synthetic routes that could lead to its formation, such as the electrophilic cyclization of aryl-substituted alkynyl alcohols. nih.gov
In such reactions, the nature of the electrophile used as a catalyst dramatically influences the product yield and even the feasibility of the reaction. For instance, in the cyclization of related propargylic alcohols, iodine monochloride (ICl) has been found to be more efficient than iodine (I₂), leading to higher yields of the corresponding naphthalene derivatives. nih.gov Similarly, N-bromosuccinimide (NBS) can also effect the cyclization, although it may require higher temperatures. nih.gov The choice of catalyst can also determine the regioselectivity of the reaction, particularly when the aromatic ring has other substituents. nih.gov
Table 2: Effect of Electrophilic Catalysts on the Cyclization of a Model Propargylic Alcohol
| Electrophile | Reaction Temperature | Yield of Naphthalene Derivative | Reference |
| I₂ | Room Temperature | Moderate | nih.gov |
| ICl | -78 °C to Room Temp | High | nih.gov |
| NBS | 50 °C | Lower | nih.gov |
| PhSeBr | Room Temperature | Moderate (with side products) | nih.gov |
This table is based on data for the cyclization of 1-phenyl-4-(thiophen-2-yl)but-3-yn-2-ol, a model compound, to illustrate catalytic effects.
The solvent in which a reaction is conducted is not merely an inert medium but can actively influence reaction rates and mechanisms. For a molecule like this compound, with its polar hydroxyl group and large polarizable aromatic system, solvent effects are expected to be significant.
Studies on the photophysical properties of related naphthalene derivatives have shown that the polarity of the solvent can modulate the energy levels of the ground and excited states. nih.gov This phenomenon, known as solvatochromism, arises from the reorientation of solvent molecules around the solute in response to changes in its charge distribution. nih.gov In reactions proceeding through polar transition states or intermediates, polar solvents can stabilize these species, thereby lowering the activation energy and increasing the reaction rate.
Furthermore, specific solvent-solute interactions, such as hydrogen bonding, can play a crucial role. Protic solvents can act as hydrogen bond donors to the oxygen atom of the hydroxyl group in this compound, influencing its nucleophilicity and the lability of the phenolic proton. Conversely, in reactions where the hydroxyl group acts as a nucleophile, aprotic polar solvents might be preferred to avoid deactivation through hydrogen bonding.
The choice of solvent can also impact the selectivity of a reaction by preferentially stabilizing one transition state over another. For instance, in reactions involving competing pathways, a change in solvent polarity could favor the pathway with the more polar transition state.
Table 3: Expected Influence of Solvent Properties on Reactions of this compound
| Solvent Property | Potential Effect on Reaction Mechanism | Rationale |
| Polarity | Can accelerate reactions with polar transition states. | Stabilization of charged or highly polar intermediates. |
| Protic Nature (H-bond donation) | Can decrease nucleophilicity of the hydroxyl oxygen; can facilitate proton transfer steps. | Hydrogen bonding to the lone pairs of the oxygen atom. |
| Aprotic Nature | May enhance the nucleophilicity of the hydroxyl group. | Absence of hydrogen bonding to the nucleophilic center. |
| Viscosity | Can affect diffusion-controlled reaction rates. | Slower movement of reactants in more viscous media. |
This table presents a generalized summary of expected solvent effects based on fundamental principles of physical organic chemistry.
Iv. Advanced Spectroscopic Analysis and Structural Elucidation
V. Theoretical and Computational Chemistry Studies of 1 1 Phenylethenyl Naphthalen 2 Ol
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1-phenylethenyl)naphthalen-2-ol, these calculations reveal details about its geometry, stability, and electron distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and ground state properties of molecules like this compound. nih.gov DFT calculations, often using functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov
These calculations typically show that the ground state geometry of this compound is not perfectly planar. The phenyl and naphthyl rings are twisted relative to each other due to steric hindrance between the hydrogen atoms on the ethenyl bridge and the aromatic rings. This non-planarity influences the extent of π-conjugation across the molecule.
Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted by DFT)
| Parameter | Predicted Value |
| C-C bond length (ethenyl) | ~1.34 Å |
| C-C bond length (phenyl-ethenyl) | ~1.48 Å |
| C-C bond length (naphthyl-ethenyl) | ~1.47 Å |
| Dihedral angle (phenyl-ethenyl-naphthyl) | Varies with functional and basis set |
Note: The values are approximate and can vary depending on the specific DFT functional and basis set used in the calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group. ucsb.edu This indicates that these are the likely sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the phenyl ring and the ethenyl bridge, suggesting these as potential sites for nucleophilic attack. The distribution of these orbitals highlights the charge transfer character of the molecule upon excitation. worldwidejournals.com
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | Varies (typically around -5.5 to -6.0 eV) |
| LUMO | Varies (typically around -1.5 to -2.0 eV) |
| HOMO-LUMO Gap | ~4.0 eV |
Note: These values are illustrative and depend on the computational method.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, further clarifies the reactive sites. nih.govdergipark.org.tr The MEP map for this compound would show negative potential (electron-rich regions) around the oxygen atom and the π-systems of the aromatic rings, while positive potential (electron-poor regions) would be located around the hydrogen atoms.
The extended π-system of this compound, encompassing the phenyl, ethenyl, and naphthyl moieties, is responsible for its significant electronic and photophysical properties. Upon absorption of light, an electron can be promoted from the HOMO to the LUMO, leading to an excited state with a different charge distribution than the ground state. This phenomenon is known as intramolecular charge transfer (ICT).
The presence of both electron-donating (hydroxyl group) and electron-accepting (phenyl and ethenyl groups) parts within the molecule facilitates this charge transfer. The extent of ICT can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state. rsc.org
The polarizability of the extended π-system describes the ease with which the electron cloud can be distorted by an external electric field. Molecules with large, delocalized π-systems, such as this compound, generally exhibit high polarizability. This property is crucial for nonlinear optical (NLO) applications, as it is related to the hyperpolarizability of the molecule.
Excited State Calculations and Photophysical Predictions
Understanding the behavior of this compound upon light absorption requires the study of its excited states. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting photophysical properties. researchgate.net
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). nih.gov TD-DFT calculations can predict the energy of this and other singlet states, as well as their corresponding oscillator strengths, which relate to the intensity of absorption bands in the UV-Vis spectrum. researchgate.net The nature of the S1 state is typically a π-π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extended conjugated system. nih.gov
In addition to singlet states, triplet excited states (T1, T2, etc.) also play a crucial role in the photochemistry of the molecule. nih.govinstras.com The lowest triplet state (T1) is generally lower in energy than the S1 state. TD-DFT can also be used to calculate the energies of these triplet states. chemrxiv.org The energy gap between the S1 and T1 states is an important parameter that influences the efficiency of intersystem crossing.
Table 3: Predicted Energies of the Lowest Singlet and Triplet Excited States
| Excited State | Predicted Energy (eV) |
| S1 (π-π) | ~3.5 eV |
| T1 (π-π) | ~2.5 eV |
Note: These are representative values and are subject to variation based on the computational methodology.
After excitation to the S1 state, the molecule can return to the ground state through several pathways. These include fluorescence (radiative decay from S1 to S0), internal conversion (non-radiative decay between states of the same spin multiplicity, e.g., S1 to S0), and intersystem crossing (a non-radiative transition between states of different spin multiplicity, e.g., S1 to T1). nih.gov
The efficiency of intersystem crossing is governed by the magnitude of spin-orbit coupling between the singlet and triplet states involved. nih.gov According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., n-π* and π-π). nih.gov For this compound, the S1 state is of π-π character. If a nearby n-π* triplet state exists, ISC can be a significant deactivation pathway. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates. For a molecule like this compound, these studies would be crucial for understanding its synthesis, degradation, and potential transformations.
The elucidation of reaction mechanisms at a molecular level relies on the identification of transition states (TS)—the highest energy points along a reaction coordinate. Density Functional Theory (DFT) is a common method used for this purpose. For reactions involving naphthol derivatives, such as oxidation or coupling reactions, computational studies calculate the energy difference between the reactants and the transition state to determine the activation energy barrier. researchgate.netnih.gov
For instance, in the oxidation of naphthols by hydroxyl radicals, DFT calculations have been used to map the OH-addition pathways. nih.gov These studies show that the initial addition step can have activation energies that vary depending on the position of attack on the naphthalene ring. nih.gov Similarly, theoretical studies on the Ullmann coupling of naphthyl derivatives on metal surfaces have used DFT to calculate the energy barriers for key steps like halogen dissociation and C-C bond formation. acs.org For a hypothetical reaction involving this compound, similar computational approaches would be employed to identify the most favorable reaction pathways by comparing the energy barriers of various potential transition states.
Table 1: Representative Energy Barriers for Reactions of Naphthol Analogues from Computational Studies
| Reaction Type | Analogous System | Computational Method | Calculated Activation Energy (kcal/mol) |
| OH-Addition to Naphthalene | Naphthalene + OH• | DFT/CBS-QB3 | -1.5 (to form 1-naphthol) |
| OH-Addition to Naphthalene | Naphthalene + OH• | DFT/CBS-QB3 | ~1.0 (to form 2-naphthol) |
| Intramolecular H-Bond Rotation | 1,1'-Bi-2-naphthol (B31242) (BINOL) | DFT/PCM | Varies with solvent |
Note: This table presents illustrative data from related systems to demonstrate the type of information gained from transition state calculations. The values are not specific to this compound.
The solvent environment can profoundly influence reaction mechanisms and energetics. Computational models account for these effects in two primary ways: implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation.
Studies on 1,1'-bi-2-naphthol (BINOL) have utilized PCM to estimate the relative stability of its different isomers in various solvents, revealing that the solvent's polarity can alter isomer preference. nih.gov In hydrogen-bond-forming solvents, intermolecular hydrogen bonds between the solute and solvent can further stabilize specific conformations. nih.gov For reactions involving charged or highly polar transition states, explicit solvent models, where one or more solvent molecules are included directly in the quantum mechanical calculation, can be crucial. These models can capture specific hydrogen-bonding interactions that stabilize the transition state, thereby lowering the activation energy barrier. Theoretical studies on 8-amino-1-naphthol, for example, have shown that the inclusion of a water molecule can facilitate proton transfer. kfupm.edu.sa It is expected that the reaction mechanisms of this compound would also be significantly influenced by the solvent, particularly in reactions involving the polar hydroxyl group.
Investigations of Non-Covalent Interactions
Non-covalent interactions, though weaker than covalent bonds, are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, the extended aromatic system and the hydroxyl group are key sites for such interactions.
The planar, electron-rich naphthalene and phenyl rings in this compound make it a prime candidate for forming π-π stacking interactions. These interactions are fundamental to the structure of molecular aggregates and crystals. Computational methods like DFT with dispersion corrections (DFT-D) and Symmetry-Adapted Perturbation Theory (SAPT) are used to quantify the strength and geometry of these interactions. researchgate.netarxiv.org
Studies on the stacking of polyaromatic hydrocarbons (PAHs) show that interaction energies are highly dependent on the relative orientation (e.g., parallel-displaced vs. T-shaped) and the distance between the aromatic rings. arxiv.orgmsstate.edu For the naphthalene dimer, high-level calculations estimate the stacking interaction energy to be around -4.1 kcal/mol. arxiv.org The introduction of substituents can modulate these interactions; electron-withdrawing or -donating groups can alter the quadrupole moment of the aromatic rings, influencing the stacking strength. nih.gov Computational models can predict the most stable stacking arrangements for this compound, which would likely involve a parallel-displaced arrangement of the naphthalene and/or phenyl rings to minimize electrostatic repulsion and maximize dispersion forces.
Table 2: Calculated π-π Stacking Interaction Energies for Aromatic Dimers
| Dimer System | Computational Method | Interaction Energy (kcal/mol) | Inter-ring Distance (Å) |
| Naphthalene Dimer | CCSD(T) / DFT-D3 | ~ -4.1 | ~3.4 |
| Sumanene Dimer (concave-convex) | B97D/cc-pVQZ | -19.34 | 3.72 |
| Triphenylene Dimer (39° rotated) | B97D/cc-pVQZ | -14.42 | 3.40 |
Note: This table shows representative data for various aromatic systems to illustrate the magnitude of π-π stacking interactions. Data is not specific to this compound.
The hydroxyl group of the naphthalenol moiety is a classic hydrogen bond donor and can also act as an acceptor. In the solid state or in solution, this group can form extensive hydrogen-bonding networks. Computational studies on various naphthol derivatives have extensively characterized these interactions. nih.govunige.ch
In a combined experimental and theoretical study of the 2-naphthol (B1666908)·H₂O complex, the hydrogen bond stabilization energy was calculated to be approximately 5.7 kcal/mol, which is significantly stronger than that of the water dimer. unige.ch In crystals of related amino-naphthols, both intramolecular and intermolecular hydrogen bonds (e.g., O-H···N) are identified and their strengths evaluated computationally. nih.gov These calculations help in understanding the preferred hydrogen-bonding patterns and their role in stabilizing specific crystal packing arrangements. For this compound, the hydroxyl group would be expected to form strong O-H···O hydrogen bonds with neighboring molecules in the solid state or with acceptor solvents.
Conformational Analysis and Stereochemical Influences on Electronic Structure
Studies on related bi-aryl and styryl systems show that the dihedral angle between the aromatic rings is a critical parameter. For example, in 1,1'-bi-2-naphthol, DFT calculations have been used to determine the relative stabilities of its different rotational isomers (rotamers) and the transition states separating them. nih.gov The conformation, in turn, dictates the degree of π-conjugation across the molecule. A more planar conformation between the naphthalene and the phenylethenyl moiety would lead to greater electronic delocalization, which would be reflected in its UV-Vis absorption spectrum (a red-shift to longer wavelengths). Conversely, a twisted conformation would disrupt this conjugation. Computational studies on amino-naphthols have linked substituent effects to the rotation of dihedral angles, quantifying how steric and electronic factors influence the molecule's preferred shape. nih.gov A similar analysis for this compound would reveal the interplay between steric hindrance (from the phenyl and naphthyl groups) and the electronic stabilization gained from extended conjugation, thereby predicting its most likely three-dimensional structure and its influence on electronic properties.
Vi. Photophysical Properties and Excited State Dynamics of 1 1 Phenylethenyl Naphthalen 2 Ol
Detailed Absorption and Emission Spectroscopy
The absorption spectrum of a naphthalene (B1677914) derivative is characterized by transitions to various excited singlet states (S₁, S₂, etc.). For the parent naphthalene, distinct absorption bands correspond to the ¹Lₐ and ¹Lₑ transitions. Substitution on the naphthalene ring significantly perturbs these electronic transitions. The introduction of a 1-phenylethenyl group extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene. Studies on other substituted naphthalenes, such as silyl-substituted derivatives, have demonstrated that substituents can shift absorption maxima to longer wavelengths and increase molar absorption coefficients. mdpi.comresearchgate.net
Vibronic coupling refers to the interaction between electronic transitions and molecular vibrations. nih.govscielo.org.co In the absorption and emission spectra of aromatic molecules, this often manifests as a series of peaks or shoulders, representing transitions to different vibrational levels of the excited or ground electronic state, respectively. researchgate.netrsc.org The intensity distribution of these vibronic bands is governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without changes in the positions of the nuclei. Significant changes in molecular geometry upon excitation can lead to more pronounced vibronic progressions. For a molecule like 1-(1-phenylethenyl)naphthalen-2-ol, vibrations associated with the stretching and torsional modes of the ethenyl bridge and the phenyl and naphthalene rings would be expected to couple with the electronic transitions.
Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift in the emission spectrum.
For this compound, the presence of the hydroxyl group, a hydrogen-bond donor, and the extended π-system suggests that its electronic distribution will change significantly upon excitation, likely leading to a more polar excited state. This would make its fluorescence sensitive to the polarity and hydrogen-bonding capability of the solvent environment. This environmental sensitivity is a key feature of many fluorescent probes used in chemical and biological sensing.
Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Pathways
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The value of Φf is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways.
Φf = kr / (kr + knr)
where kr is the rate constant for radiative decay and knr is the sum of the rate constants for all non-radiative decay processes, including internal conversion, intersystem crossing to the triplet state, and dynamic quenching processes. For structurally related compounds like 9-[(E)-2-(2-naphthalenyl)ethenyl]anthracene, a fluorescence quantum yield of approximately 0.6 has been reported in acetonitrile. Naphthalene itself has a quantum yield of about 0.23. The quantum yield of this compound would depend on the rigidity of its structure and the efficiency of non-radiative pathways, which can be influenced by solvent and temperature.
Fluorescence Lifetimes and Excited State Dynamics
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. It is the reciprocal of the sum of the rate constants for all decay processes:
τf = 1 / (kr + knr)
Fluorescence lifetimes are typically in the nanosecond range for organic fluorophores. For various naphthalene derivatives, lifetimes can range from a few nanoseconds to over 100 ns, although longer lifetimes are sensitive to quenching by oxygen. The lifetime is an intrinsic property of a fluorophore but can be affected by environmental factors that introduce new decay pathways (quenching). Time-resolved fluorescence spectroscopy is the technique used to measure lifetimes and provides insight into the dynamic processes that occur during the excited state.
Excited State Proton Transfer (ESIPT) Phenomena in Hydroxyl-Substituted Naphthalene Derivatives
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. nih.govnih.gov Molecules capable of ESIPT typically contain both a proton-donating group (like the -OH of the naphthol) and a proton-accepting group in close proximity. Upon photoexcitation, the acidity and basicity of these groups can change dramatically, facilitating the proton transfer.
This process leads to the formation of a new excited species, a phototautomer, which has a different electronic structure and typically emits fluorescence at a much longer wavelength (a large Stokes shift) compared to the initial "normal" excited form. nih.gov This results in dual fluorescence. 2-Naphthol (B1666908) itself is a classic example of a molecule that undergoes excited-state proton transfer to solvent molecules in protic environments. The presence of the 1-phenylethenyl substituent could potentially create an intramolecular hydrogen bond acceptor site or modify the acidity of the hydroxyl group, making ESIPT a possible de-excitation pathway for this compound.
Aggregation-Induced Emission (AIE) Characteristics of Conjugated Naphthalene Derivatives
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. This effect is often observed in molecules with rotatable groups, such as phenyl rings. In dilute solutions, the rotation of these groups provides an efficient non-radiative decay pathway, quenching fluorescence. In the aggregated state, these intramolecular rotations are restricted (Restriction of Intramolecular Rotation, RIR mechanism), which blocks the non-radiative channel and activates the radiative decay pathway, leading to strong emission.
Several naphthalene derivatives have been shown to be AIE-active. mdpi.com Given the presence of the rotatable phenyl group in the 1-phenylethenyl substituent, it is plausible that this compound could exhibit AIE characteristics. The restriction of the rotation of the phenyl and naphthyl groups around the ethenyl linker in an aggregated state could lead to a significant enhancement of its fluorescence emission.
Energy Transfer Processes (e.g., Förster Resonance Energy Transfer, FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism through which an excited donor chromophore transfers energy to an acceptor chromophore via dipole-dipole coupling. libretexts.org The efficiency of this energy transfer is acutely dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a valuable tool for measuring molecular-scale distances. edinst.com Key requirements for FRET to occur include a spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and a close proximity of the two molecules. edinst.com
Studies on related compounds, such as naphthol-naphthalimide conjugates, have demonstrated efficient FRET from the naphthol moiety to the naphthalimide group upon excitation. nih.gov In these systems, the energy transfer competes with other photochemical processes. nih.gov However, no specific studies detailing FRET parameters, such as the Förster distance (R₀), for this compound have been reported. Without experimental data on its fluorescence quantum yield, spectral overlap with potential acceptors, and the relative orientation of transition dipoles, it is not possible to construct a data table of FRET parameters for this compound.
Singlet Oxygen Generation and Photosensitization Efficiency
Singlet oxygen (¹O₂), a highly reactive form of oxygen, can be generated through photosensitization, a process where a photosensitizer molecule absorbs light and transfers the energy to ground-state triplet oxygen (³O₂). nsf.gov The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. ucf.edu
The determination of singlet oxygen quantum yields typically involves chemical trapping methods, using molecules that react with singlet oxygen, or direct detection of its weak phosphorescence. nsf.govresearchgate.net Research on various photosensitizers, including phenalenone derivatives, has established their efficiency in generating singlet oxygen, with some showing quantum yields close to unity. nih.govphotobiology.com However, the scientific literature lacks any specific measurements or reports on the singlet oxygen quantum yield or the photosensitization efficiency of this compound. Therefore, a data table detailing these properties for the specified compound cannot be compiled.
Vii. Applications in Advanced Materials Science
Surface Functionalization and Wettability Control via Electropolymerization
Extensive research has been conducted into the surface functionalization and modification of materials to control their surface properties, such as wettability. Electropolymerization is a versatile technique for depositing thin polymer films onto conductive substrates, thereby altering the surface chemistry and morphology. While this method has been successfully applied to a wide range of monomers, there is currently no publicly available scientific literature detailing the specific use of 1-(1-Phenylethenyl)naphthalen-2-ol for surface functionalization or wettability control via electropolymerization.
Searches of scholarly databases and chemical literature did not yield any studies reporting the electropolymerization of this compound to form a polymer film, nor any subsequent investigation into the surface properties of the resulting poly(this compound). Consequently, no data on contact angles, surface energy, or other relevant parameters for this specific polymer film can be provided.
The general principles of using electropolymerization for surface modification involve the electrochemical oxidation or reduction of a monomer to create a polymer film on an electrode surface. The properties of the resulting film, including its wettability, are determined by the chemical structure of the monomer and the polymerization conditions. For a polymer derived from this compound, one might hypothesize that the presence of the hydroxyl (-OH) and phenyl groups would influence its surface energy and interaction with water. However, without experimental data, any discussion of its specific surface properties remains speculative.
Future research would be necessary to explore the potential of this compound in this application. Such research would first need to establish a viable electropolymerization procedure for the monomer. Following successful film deposition, characterization of the polymer's surface would be required, including techniques such as contact angle goniometry to determine its hydrophobic or hydrophilic nature. Further studies could then investigate how the surface properties might be tuned, for example, by varying the electropolymerization parameters or by post-polymerization modification.
Until such research is published, the application of this compound in surface functionalization and wettability control via electropolymerization remains an unexplored area of materials science.
Viii. Supramolecular Chemistry and Non Covalent Interactions of 1 1 Phenylethenyl Naphthalen 2 Ol
Self-Assembly Mechanisms Driven by Aromatic Stacking and Hydrogen Bonding
The spontaneous organization of molecules into ordered aggregates, or self-assembly, is a cornerstone of supramolecular chemistry. For 1-(1-phenylethenyl)naphthalen-2-ol, this process is expected to be directed by two principal non-covalent interactions: hydrogen bonding and π-π stacking.
The hydroxyl group (-OH) on the naphthalene (B1677914) ring is a potent hydrogen bond donor, capable of forming strong, directional interactions with hydrogen bond acceptors. Concurrently, the extensive aromatic systems of the naphthalene and phenyl rings provide large surface areas for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are numerous and collectively contribute significantly to the stability of the resulting assemblies. The interplay between the directional, specific nature of hydrogen bonding and the less directional, cohesive nature of aromatic stacking is crucial in determining the final supramolecular architecture. In related systems, such as cocrystals of 2-hydroxynaphthalene, hydrogen bonds and π-π stacking have been shown to direct the formation of one-, two-, and three-dimensional frameworks. nih.gov
The combination of distinct non-covalent interactions can lead to the formation of hierarchical structures, where initial self-assembly into simpler motifs is followed by their organization into more complex superstructures. It is conceivable that this compound molecules first form dimers or linear chains through hydrogen bonding of their naphthol moieties. These primary structures could then further assemble through π-π stacking of the aromatic rings, leading to the formation of higher-order architectures such as sheets, fibers, or networks. The formation of such hierarchical assemblies is a common feature in the supramolecular chemistry of complex organic molecules and is essential for the development of advanced materials with tailored properties.
The specific three-dimensional shape of this compound plays a critical role in dictating the patterns of its self-assembly. The non-planar arrangement of the phenyl and naphthyl rings, connected by the ethenyl linker, introduces steric constraints that will influence how the molecules can pack together. This steric hindrance can prevent a simple, close-packed arrangement and may instead favor the formation of more open or intricate structures. The flexibility of the phenylethenyl group could also allow for different conformational isomers, each with its own preferred mode of assembly. The balance between the attractive forces of hydrogen bonding and aromatic stacking and the repulsive steric interactions will ultimately determine the most stable and, therefore, most likely self-assembled structure.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org The naphthol backbone of this compound, with its defined shape and potential for forming cavities through self-assembly, suggests its potential as a host for small guest molecules. The aromatic surfaces could provide a binding pocket for guests through van der Waals forces and hydrophobic interactions, while the hydroxyl group could offer a specific recognition site through hydrogen bonding.
The principles of molecular recognition, where a host molecule selectively binds to a specific guest, are central to many biological and chemical processes. The design of synthetic hosts capable of selective recognition is a major goal of supramolecular chemistry. While direct studies on this compound in this context are not available, related naphthol derivatives have been shown to participate in host-guest complexes, for example, with cyclodextrins. These studies demonstrate the potential of the naphthol scaffold to engage in molecular recognition events.
Design of Supramolecular Ligands for Catalysis (e.g., in Alkene Reactions)
The development of new ligands to control the activity and selectivity of metal catalysts is a vibrant area of research. Supramolecular chemistry offers novel strategies for ligand design, where non-covalent interactions are used to assemble or modify the ligand structure. The this compound molecule possesses potential coordination sites for metal ions through its hydroxyl group and the π-system of the ethenyl group.
Ix. Outlook and Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
The development of new and sustainable methods for synthesizing 1-(1-phenylethenyl)naphthalen-2-ol and its derivatives is a critical area for future research. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future efforts will likely concentrate on "green chemistry" principles to improve efficiency and reduce environmental impact.
One promising approach is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering advantages such as operational simplicity, time and energy savings, and high atom economy. mdpi.com For instance, a one-pot, three-component reaction has been successfully used to synthesize 2-naphthol (B1666908) derivatives. researchgate.net Similarly, consecutive Betti/Bargellini multicomponent reactions have been developed for the synthesis of complex naphthol-derived structures. chemicalpapers.com Exploring similar MCR strategies for the direct synthesis of this compound could significantly streamline its production.
Another avenue of exploration is the use of novel catalytic systems. For example, AlCl₃ has been shown to be an efficient and inexpensive catalyst for the synthesis of 2-naphthol derivatives under mild conditions. researchgate.net Research into new catalysts, including biocatalysts or photocatalysts, could lead to more selective and sustainable synthetic routes.
Application of Advanced Time-Resolved Spectroscopic Techniques for Real-Time Dynamics
To fully understand the potential applications of this compound, particularly in areas like photochemistry and materials science, it is essential to study its real-time dynamics. Advanced time-resolved spectroscopic techniques are powerful tools for probing the excited-state properties and ultrafast processes that occur after the molecule absorbs light.
Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable insights into the lifetimes of excited states, energy transfer pathways, and photochemical reactions. For example, spectroscopic studies on related anthracene (B1667546) derivatives have been used to monitor their photooxidation and interaction with singlet oxygen. scielo.org.coscielo.org.co Applying these techniques to this compound would allow researchers to characterize its photophysical behavior with high temporal resolution, which is crucial for designing and optimizing its use in applications such as organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy.
Predictive Modeling and Machine Learning Approaches for Material Design and Property Prediction
The use of predictive modeling and machine learning (ML) is revolutionizing materials science and drug discovery. research.googlenih.gov These computational approaches can accelerate the design of new materials with desired properties by screening vast chemical spaces and identifying promising candidates, thereby reducing the need for time-consuming and expensive experimental work. research.googlensf.gov
For this compound, ML models can be trained on existing data for naphthalene (B1677914) derivatives to predict various properties, such as biological activity, toxicity, and photophysical characteristics. nih.govulster.ac.uk Deep learning models, in particular, have shown great promise in predicting the properties of chemical compounds based solely on their structural information. ulster.ac.ukresearchgate.net By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can systematically explore how modifications to the molecular structure of this compound would affect its performance in specific applications. nih.gov This predictive capability will be instrumental in guiding the synthesis of new derivatives with enhanced functionalities. research.google
Integration of this compound Derivatives into Multi-Component Advanced Materials
The unique properties of this compound make it an attractive building block for the creation of multi-component advanced materials. By incorporating this molecule into polymers, metal-organic frameworks (MOFs), or supramolecular assemblies, it is possible to create materials with synergistic properties and novel functionalities.
Fundamental Investigations into Structure-Photophysical Property Relationships
A deep understanding of the relationship between the molecular structure of this compound and its photophysical properties is fundamental to its rational design for various applications. Naphthalene itself is a well-studied aromatic hydrocarbon with characteristic electronic and photophysical properties. vedantu.com The introduction of a 1-phenylethenyl substituent at the 1-position and a hydroxyl group at the 2-position of the naphthalene core significantly influences its electronic structure and, consequently, its absorption and emission properties.
Future research should systematically investigate how variations in the substitution pattern on both the naphthalene and phenyl rings affect the molecule's photophysical behavior. lsu.edu This includes studying the effects of electron-donating and electron-withdrawing groups on the absorption and fluorescence spectra, quantum yields, and excited-state lifetimes. Such studies, combining experimental measurements with quantum-chemical calculations, will provide a detailed picture of the structure-property relationships. nih.govlibretexts.org This fundamental knowledge is essential for tailoring the properties of this compound derivatives for specific applications, whether as fluorescent probes, components of optoelectronic devices, or photosensitizers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
